molecular formula C10H12OS B12904200 2-(Phenylthio)tetrahydrofuran CAS No. 60623-60-1

2-(Phenylthio)tetrahydrofuran

Cat. No.: B12904200
CAS No.: 60623-60-1
M. Wt: 180.27 g/mol
InChI Key: STOFDPRYPBZFMM-UHFFFAOYSA-N
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Description

2-(Phenylthio)tetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylthio)tetrahydrofuran can be synthesized through several methods. One common approach involves the lithiation of tetrahydrofuran followed by electrophilic trapping with phenyl disulfide. The reaction typically requires a cold bath (e.g., acetone/dry ice) and an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the tetrahydrofuran ring .

Scientific Research Applications

2-(Phenylthio)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylthio)tetrahydrofuran involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can participate in various binding interactions, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylthio)oxolane
  • 2-Phenylthiotetrahydrofuran
  • 2-(Phenylthio)biphenyl

Uniqueness

2-(Phenylthio)tetrahydrofuran is unique due to its specific substitution pattern and the presence of both a tetrahydrofuran ring and a phenylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

60623-60-1

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-phenylsulfanyloxolane

InChI

InChI=1S/C10H12OS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2

InChI Key

STOFDPRYPBZFMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)SC2=CC=CC=C2

Origin of Product

United States

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